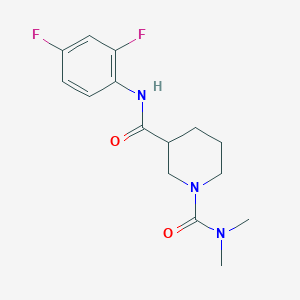
2-chloro-N-(3-hydroxyphenyl)-4-(4H-1,2,4-triazol-4-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-chloro-N-(3-hydroxyphenyl)-4-(4H-1,2,4-triazol-4-yl)benzamide, also known as CTB, is a synthetic compound that has been extensively studied for its potential applications in the field of medicine. CTB is a member of the triazole family, which is known for its diverse biological activities.
作用機序
The exact mechanism of action of 2-chloro-N-(3-hydroxyphenyl)-4-(4H-1,2,4-triazol-4-yl)benzamide is not fully understood, but it is believed to act by inhibiting various enzymes and signaling pathways involved in cellular processes. 2-chloro-N-(3-hydroxyphenyl)-4-(4H-1,2,4-triazol-4-yl)benzamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. 2-chloro-N-(3-hydroxyphenyl)-4-(4H-1,2,4-triazol-4-yl)benzamide has also been shown to inhibit the activity of topoisomerase II, which is involved in DNA replication and repair.
Biochemical and Physiological Effects:
2-chloro-N-(3-hydroxyphenyl)-4-(4H-1,2,4-triazol-4-yl)benzamide has been shown to have a wide range of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the growth of various microorganisms, and reduce inflammation and oxidative stress. 2-chloro-N-(3-hydroxyphenyl)-4-(4H-1,2,4-triazol-4-yl)benzamide has also been shown to have neuroprotective effects and to improve cognitive function.
実験室実験の利点と制限
2-chloro-N-(3-hydroxyphenyl)-4-(4H-1,2,4-triazol-4-yl)benzamide has several advantages for use in laboratory experiments. It is a relatively stable compound that can be easily synthesized in large quantities. It is also relatively inexpensive and has a low toxicity profile. However, 2-chloro-N-(3-hydroxyphenyl)-4-(4H-1,2,4-triazol-4-yl)benzamide has some limitations for use in laboratory experiments. It has limited solubility in aqueous solutions, which can make it difficult to use in certain assays. It is also a relatively new compound, and its biological properties are still being studied.
将来の方向性
There are several future directions for research on 2-chloro-N-(3-hydroxyphenyl)-4-(4H-1,2,4-triazol-4-yl)benzamide. One area of interest is the development of 2-chloro-N-(3-hydroxyphenyl)-4-(4H-1,2,4-triazol-4-yl)benzamide-based drugs for the treatment of cancer, infectious diseases, and neurodegenerative disorders. Another area of interest is the study of the molecular mechanisms underlying the biological activities of 2-chloro-N-(3-hydroxyphenyl)-4-(4H-1,2,4-triazol-4-yl)benzamide. This could lead to the identification of new drug targets and the development of more effective therapies. Finally, the development of new methods for the synthesis and purification of 2-chloro-N-(3-hydroxyphenyl)-4-(4H-1,2,4-triazol-4-yl)benzamide could lead to improvements in its biological properties and potential therapeutic applications.
合成法
2-chloro-N-(3-hydroxyphenyl)-4-(4H-1,2,4-triazol-4-yl)benzamide can be synthesized using a variety of methods, including the reaction of 2-chloro-4-aminobenzamide with 3-hydroxybenzaldehyde and 4H-1,2,4-triazole-3-thiol. The reaction is usually carried out in the presence of a suitable solvent and a catalyst.
科学的研究の応用
2-chloro-N-(3-hydroxyphenyl)-4-(4H-1,2,4-triazol-4-yl)benzamide has been extensively studied for its potential applications in the field of medicine. It has been shown to possess a wide range of biological activities, including antitumor, antimicrobial, antifungal, and antiviral properties. 2-chloro-N-(3-hydroxyphenyl)-4-(4H-1,2,4-triazol-4-yl)benzamide has also been shown to have anti-inflammatory, antioxidant, and neuroprotective effects.
特性
IUPAC Name |
2-chloro-N-(3-hydroxyphenyl)-4-(1,2,4-triazol-4-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN4O2/c16-14-7-11(20-8-17-18-9-20)4-5-13(14)15(22)19-10-2-1-3-12(21)6-10/h1-9,21H,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGBWUOARVUVSMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)NC(=O)C2=C(C=C(C=C2)N3C=NN=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-(3-hydroxyphenyl)-4-(1,2,4-triazol-4-yl)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-{1-[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]piperidin-4-yl}pyrrolidin-2-one](/img/structure/B5303471.png)
![4-{[3-(2-chlorophenyl)-1-pyrrolidinyl]carbonyl}-1-phenyl-1H-1,2,3-triazole](/img/structure/B5303474.png)

![N~4~-cyclopropyl-7-[4-(1H-1,2,4-triazol-1-yl)butanoyl]-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine-2,4-diamine](/img/structure/B5303486.png)
![N-cyclobutyl-2-[1-(3,4-difluorobenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5303492.png)
![(4R)-4-(4-{[{[(3,4-dimethylphenyl)amino]carbonyl}(methyl)amino]methyl}-1H-1,2,3-triazol-1-yl)-N-methyl-L-prolinamide hydrochloride](/img/structure/B5303500.png)
![N-[2-[(5-bromo-2-furoyl)amino]-3-(4-bromophenyl)acryloyl]methionine](/img/structure/B5303505.png)
![(4aS*,8aR*)-1-[3-(methylthio)propyl]-6-pyrazin-2-yloctahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5303507.png)
![N-{2-[(4-iodobenzoyl)amino]-3-phenylacryloyl}-beta-alanine](/img/structure/B5303513.png)
![(1S,9R)-11-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one dihydrochloride](/img/structure/B5303522.png)
![7-[3-(4,5-dimethyl-1H-pyrazol-3-yl)propanoyl]-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B5303529.png)
![5-[(3-fluorophenoxy)methyl]-N-methyl-N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]-1H-pyrazole-3-carboxamide](/img/structure/B5303564.png)
![1-[1-({6-[butyl(methyl)amino]pyridin-3-yl}carbonyl)piperidin-3-yl]-3-methylbutan-1-one](/img/structure/B5303568.png)
![allyl 2-[3-benzoyl-2-(3-chlorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5303572.png)